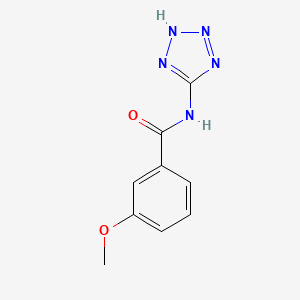![molecular formula C20H21NO3 B10887656 methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate](/img/structure/B10887656.png)
methyl 2-({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is an organic compound with a complex structure It is characterized by the presence of a methyl ester group, an isopropylphenyl group, and a propenoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE typically involves a multi-step process. One common method includes the reaction of 4-isopropylbenzaldehyde with malonic acid in the presence of a base to form the corresponding cinnamic acid derivative. This intermediate is then reacted with methyl anthranilate under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 3-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
- METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE
Uniqueness
METHYL 2-{[(E)-3-(4-ISOPROPYLPHENYL)-2-PROPENOYL]AMINO}BENZOATE is unique due to its specific structural features, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H21NO3 |
|---|---|
Peso molecular |
323.4 g/mol |
Nombre IUPAC |
methyl 2-[[(E)-3-(4-propan-2-ylphenyl)prop-2-enoyl]amino]benzoate |
InChI |
InChI=1S/C20H21NO3/c1-14(2)16-11-8-15(9-12-16)10-13-19(22)21-18-7-5-4-6-17(18)20(23)24-3/h4-14H,1-3H3,(H,21,22)/b13-10+ |
Clave InChI |
JMCDFPHJKJDGRR-JLHYYAGUSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2C(=O)OC |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(3-Bromophenyl)methyl]-4-[(3-phenoxyphenyl)methyl]piperazine](/img/structure/B10887586.png)
![1-methyl-3-{[3-(4-methyl-1H-pyrazol-1-yl)propyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10887587.png)

![2-chloro-5-(2,5-dimethyl-3-{(Z)-[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydropyrimidin-5(2H)-ylidene]methyl}-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10887599.png)
![3-(5-{(1E)-2-cyano-3-oxo-3-[(tetrahydrofuran-2-ylmethyl)amino]prop-1-en-1-yl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B10887604.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 9H-xanthene-9-carboxylate](/img/structure/B10887610.png)
![2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide](/img/structure/B10887618.png)
![2-[(3-Carbamoyl-4-ethyl-5-methylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B10887619.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10887620.png)
![2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N,N-diphenylacetamide](/img/structure/B10887626.png)
![3-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]sulfanyl}-N-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B10887628.png)

![ethyl N-[(2-chloropyridin-3-yl)carbonyl]glycinate](/img/structure/B10887641.png)
![1-[(4-Chlorophenyl)sulfonyl]-4-[4-(methylsulfanyl)benzyl]piperazine](/img/structure/B10887642.png)
